7-(furan-2-ylmethyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused triazole and pyrimidine ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization that involves the relocation of heteroatoms within the rings of condensed systems . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light. The reaction conditions, such as the degree of aza-substitution in the rings, pH of the reaction medium, and the presence of electron-withdrawing groups, can significantly affect the course of the Dimroth rearrangement .
Chemical Reactions Analysis
7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formamide, formic acid, and triethyl orthoformate . For example, the reaction with formamide and formic acid can lead to the formation of pyrazolo[3,4-d]pyrimidines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment . The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been explored for its antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, leading to the inhibition of its enzymatic activity. This results in the alteration of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to 7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities and have been studied for their potential as CDK2 inhibitors . The uniqueness of 7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific structural features and the presence of the furylmethyl group, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C15H15N5O |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-4,11,12-trimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H15N5O/c1-9-10(2)19(7-12-5-4-6-21-12)14-13(9)15-17-11(3)18-20(15)8-16-14/h4-6,8H,7H2,1-3H3 |
InChI Key |
AEHUHMAFHROEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C)CC4=CC=CO4)C |
Origin of Product |
United States |
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